N-allyl-N'-(3-chloro-4-fluorophenyl)urea
Description
N-Allyl-N'-(3-chloro-4-fluorophenyl)urea is a substituted urea derivative characterized by a urea core (-NH-C(=O)-NH-) linked to a 3-chloro-4-fluorophenyl group and an allyl (CH₂CHCH₂) substituent. This compound belongs to the diarylurea family, a class of molecules widely studied for their structural versatility and bioactivity. The 3-chloro-4-fluorophenyl moiety introduces electron-withdrawing halogen atoms, enhancing electrophilic reactivity and influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-7-3-4-9(12)8(11)6-7/h2-4,6H,1,5H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBRZJDNFVNCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Substituted Ureas
Key Observations :
- Halogen Effects: The 3-chloro-4-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., N-(4-chlorophenyl)-N'-(2-thiazolyl)urea), enhancing reactivity in nucleophilic substitutions .
- Allyl vs.
- Heterocyclic vs. Phenyl Moieties : Pyridyl or thiazolyl substituents (e.g., in N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methylphenyl)urea) introduce nitrogen atoms capable of hydrogen bonding, whereas phenyl groups prioritize hydrophobic interactions .
Key Findings :
Table 3: Bioactivity Trends in Substituted Ureas
Critical Analysis :
- Antimicrobial Activity : The combination of chloro and fluoro substituents in the target compound likely enhances membrane permeability, as seen in bis-halogenated analogs .
- Anticancer Potential: Allyl groups may facilitate interactions with cysteine residues in kinases or proteases, a mechanism observed in allyl-containing pharmaceuticals .
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